molecular formula C8H8FN3O3S B138031 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 98358-90-8

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Cat. No.: B138031
CAS No.: 98358-90-8
M. Wt: 245.23 g/mol
InChI Key: YZWANFXENNWOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring. The presence of the dimethylaminosulfonyl and fluoro groups enhances its reactivity and makes it a valuable reagent in chemical synthesis and analytical chemistry.

Biochemical Analysis

Biochemical Properties

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions due to its ability to form stable fluorescent derivatives with amino acids, peptides, and proteins. It interacts with enzymes such as proteases and kinases, facilitating the study of enzyme kinetics and protein interactions. The compound’s fluorescence properties enable the detection and quantification of biomolecules in complex mixtures, making it invaluable for biochemical assays .

Cellular Effects

This compound affects various types of cells and cellular processes by labeling specific proteins and peptides. This labeling allows researchers to track the movement and localization of these biomolecules within cells. The compound influences cell signaling pathways by interacting with key signaling proteins, thereby affecting gene expression and cellular metabolism. Studies have shown that this compound can be used to monitor changes in cellular function in response to external stimuli .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form covalent bonds with primary amines in proteins and peptides. This binding interaction results in the formation of stable fluorescent derivatives, which can be detected and quantified using fluorescence spectroscopy. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of fluorescence. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including changes in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and excretion. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, leading to the formation of metabolites that can be further studied for their biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can be tracked using its fluorescence properties, providing insights into its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole has numerous applications in scientific research:

    Analytical Chemistry: Used as a derivatizing agent for the detection of aldehydes and ketones in complex mixtures.

    Biological Studies: Employed in fluorescence-based assays to study enzyme activities and protein interactions.

    Medicinal Chemistry: Investigated for its potential as a fluorescent probe in drug discovery and development.

    Industrial Applications: Utilized in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole can be compared with other similar compounds such as:

    4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole: This compound has a methylamino group instead of a fluoro group, which affects its reactivity and fluorescence properties.

    4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole: The presence of a hydrazino group makes it more reactive towards carbonyl compounds.

    4-(N,N-Dimethylaminosulfonyl)-7-nitro-2,1,3-benzoxadiazole: The nitro group enhances its electron-withdrawing properties, making it a stronger electrophile.

These comparisons highlight the unique properties of this compound, particularly its fluorescence characteristics and reactivity towards nucleophiles.

Properties

IUPAC Name

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWANFXENNWOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243556
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98358-90-8
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 4
Reactant of Route 4
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 5
Reactant of Route 5
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 6
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Customer
Q & A

Q1: What is the molecular formula and weight of DBD-F?

A1: The molecular formula of DBD-F is C8H8FN3O3S, and its molecular weight is 245.23 g/mol. []

Q2: What are the primary targets of DBD-F and how does it interact with them?

A3: DBD-F primarily targets thiol and amine groups. Its reactivity stems from the fluorine atom on the benzoxadiazole ring. This fluorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. Thiols and amines, acting as nucleophiles, attack the electron-deficient carbon bearing the fluorine, leading to the displacement of the fluorine atom and formation of a stable thioether or amine bond, respectively. []

Q3: How does the structure of DBD-F contribute to its reactivity towards thiols?

A4: The dimethylsulfonamide group (SO2NMe2) in DBD-F significantly influences its reactivity with thiols. Compared to its analog, ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole), which possesses a sulfonamide group (SO2NH2), DBD-F exhibits higher reactivity towards thiols. This difference arises from the stronger electron-withdrawing effect of the dimethylsulfonamide group, making the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack by thiols. []

Q4: What is the significance of the fluorescence exhibited by DBD-F derivatives?

A5: The fluorescence of DBD-F derivatives is crucial for their detection and quantification. These derivatives typically fluoresce in the range of 510-590 nm when excited around 380-470 nm. This property enables their sensitive detection using fluorescence spectroscopy or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [, , , ]

Q5: What are the common applications of DBD-F in analytical chemistry?

A5: DBD-F finds applications in determining various analytes, including:

  • Thiols: DBD-F is used to quantify thiols like cysteine, glutathione, homocysteine, N-acetylcysteine, and α-mercaptopropionylglycine in biological samples like rat tissues. []
  • Amino acids: DBD-F is employed for pre-column derivatization and subsequent chiral separation of amino acid enantiomers using HPLC. [, , , ]
  • Polyamines: It enables sensitive analysis of polyamines, including N-acetylated forms, in biological samples such as human saliva, fingernails, and rice bran. [, , , ]
  • Drugs and Peptides: DBD-F is utilized in HPLC methods for determining drugs like methamphetamine and its metabolites, as well as peptides like ebiratide, in biological matrices. [, , , , , ]
  • Fumonisins: DBD-F is used as a pre-column derivatizing agent for the HPLC analysis of fumonisins B1 and B2 in corn. [, ]

Q6: What makes DBD-F particularly suitable for analyzing trace amounts of compounds like fumonisins in complex matrices like food?

A7: Fumonisins lack inherent chromophores, making their detection at low levels challenging. DBD-F offers a solution by reacting with fumonisins to form fluorescent derivatives detectable at very low concentrations. This approach eliminates the need for less stable derivatives like o-phthalaldehyde (OPA) derivatives, which are prone to degradation and can compromise analytical precision. []

Q7: How does the use of DBD-F enhance the sensitivity of analytical techniques like HPLC?

A8: DBD-F's ability to transform non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives greatly enhances the sensitivity of analytical methods. This is particularly beneficial for HPLC, where the fluorescent signal from DBD-F derivatives allows for the detection of analytes at much lower concentrations than achievable with UV or other detection methods. [, , , , , ]

Q8: How is DBD-F used in the analysis of polyamines in complex biological matrices?

A9: DBD-F derivatization simplifies the analysis of polyamines in complex biological samples. It improves the chromatographic behavior of polyamines during HPLC analysis, leading to better peak shapes and resolution. Additionally, the enhanced detectability of the DBD-F labeled polyamines allows for their quantification even at trace levels in various biological matrices like fingernails, saliva, and rice bran. [, , , ]

Q9: Can you explain the role of DBD-F in enhancing the sensitivity of methamphetamine detection in biological samples?

A10: DBD-F reacts with methamphetamine to form a highly fluorescent derivative, making it detectable at much lower concentrations using HPLC with fluorescence detection. This is particularly valuable in forensic analysis where detecting trace amounts of methamphetamine in complex matrices like hair or urine is crucial. [, ]

Q10: How does the use of DBD-F in chiral amino acid analysis improve analytical outcomes?

A11: DBD-F derivatization coupled with chiral HPLC separation enables the differentiation and quantification of D- and L-amino acid enantiomers. This is crucial as the presence and levels of D-amino acids can be indicative of various biological processes and disease states. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.